5-Chloropyridazine-3,4-diamine synthesis and properties
5-Chloropyridazine-3,4-diamine synthesis and properties
An In-depth Technical Guide to 5-Chloropyridazine-3,4-diamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Chloropyridazine-3,4-diamine (CAS No. 89123-72-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not extensively published, this document synthesizes available information, presents logical synthetic strategies based on established pyridazine chemistry, predicts its physicochemical and spectroscopic properties, and explores its potential applications. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the handling and utilization of this valuable chemical scaffold.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine compounds represent a critical class of aromatic heterocycles, characterized by a six-membered ring containing two adjacent nitrogen atoms. This unique electronic structure imparts distinct chemical properties, making pyridazines and their derivatives privileged scaffolds in drug discovery.[1] They are known to exhibit a wide range of physiological activities, including cardiotonic, antiviral, and anticancer properties.[1][2] The incorporation of chlorine atoms and amino groups onto the pyridazine core, as seen in 5-Chloropyridazine-3,4-diamine, creates a versatile building block with multiple reactive sites, enabling the synthesis of complex molecular architectures and diverse compound libraries.[3][4] As a key intermediate, it holds potential for the development of novel therapeutics and functional materials.[5]
Synthesis and Mechanistic Considerations
Direct, peer-reviewed synthetic protocols for 5-Chloropyridazine-3,4-diamine (CAS 89123-72-8) are not extensively detailed in publicly available literature. However, a logical synthesis can be postulated based on the well-established reactivity of related chloropyridazines. The primary strategy involves the selective nucleophilic aromatic substitution of polychlorinated pyridazine precursors.
Proposed Synthetic Pathway
A plausible route to 5-Chloropyridazine-3,4-diamine would likely commence from a trichlorinated pyridazine, such as 3,4,5-trichloropyridazine. The synthesis would proceed via a two-step regioselective amination process.
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Initial Amination: The first amination would likely occur at the most electrophilic carbon position, influenced by the electron-withdrawing effects of the nitrogen atoms and adjacent chlorine atoms.
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Second Amination: A subsequent amination under controlled conditions would replace a second chlorine atom to yield the desired 3,4-diamine product. The precise conditions (temperature, pressure, solvent, and source of ammonia) would be critical to control regioselectivity and prevent side reactions.
Caption: Proposed two-step synthesis of 5-Chloropyridazine-3,4-diamine.
Reference Protocol: Synthesis of an Isomer (6-chloro-4-aminopyridazine)
To provide a validated experimental context for the amination of a dichloropyridazine, the synthesis of the related isomer, 6-chloro-4-aminopyridazine (also known as 5-Amino-3-chloropyridazine), is instructive.[5][6]
Experimental Protocol:
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Reaction Setup: To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol), ammonia (8 mL), and dioxane (2 mL).[6]
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Reaction Conditions: The reaction mixture is stirred at 100 °C overnight.[6]
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Workup and Isolation: Upon completion, the reaction is cooled, and the resulting solid is collected by filtration.[6]
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Purification: The crude solid can be further purified by recrystallization or column chromatography to yield 6-chloro-4-aminopyridazine as a brown solid (yield: 62%).[6]
This established protocol demonstrates the feasibility of selective amination on a dichloropyridazine ring, supporting the logic of the proposed pathway for the title compound.
Caption: Workflow for the synthesis of an isomeric aminopyridazine.[6]
Physicochemical and Spectroscopic Properties
General Properties
Comprehensive experimental data for 5-Chloropyridazine-3,4-diamine is scarce. The following table summarizes its known identifiers and compares them with closely related, better-characterized isomers to provide a useful reference for researchers.
| Property | 5-Chloropyridazine-3,4-diamine | 6-Chloropyridazine-3,4-diamine | 5-Amino-3-chloropyridazine |
| CAS Number | 89123-72-8[7][8] | 932-50-3 | 29049-45-4[9] |
| Molecular Formula | C₄H₅ClN₄[8] | C₄H₅ClN₄ | C₄H₄ClN₃[9] |
| Molecular Weight | 144.56 g/mol | 144.56 g/mol | 129.55 g/mol [9] |
| Physical Form | Not specified | Solid | Crystalline Product[1] |
| Purity | Not specified | ~95% | Not specified |
| Storage Temp. | Not specified | 2-8°C, inert atmosphere, dark place | Not specified |
Predicted Spectroscopic Profile
For researchers synthesizing this compound, the following spectroscopic characteristics are predicted based on its structure and general principles of spectroscopy.[10][11]
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¹H NMR: The spectrum is expected to be simple.
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A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the single proton on the pyridazine ring.
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Two distinct, broad singlets corresponding to the two non-equivalent amine (-NH₂) groups. The chemical shifts of these protons can vary depending on the solvent and concentration.
-
-
¹³C NMR: Four signals are expected in the aromatic region, corresponding to the four unique carbon atoms of the pyridazine ring.
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Infrared (IR) Spectroscopy:
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Mass Spectrometry (MS):
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A molecular ion peak (M⁺) at m/z ≈ 144.
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A characteristic isotopic peak (M+2) at m/z ≈ 146, with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.[12]
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Reactivity and Applications in Drug Discovery
The chemical architecture of 5-Chloropyridazine-3,4-diamine offers multiple avenues for synthetic elaboration, making it a highly valuable intermediate.
Core Reactivity
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine.[13] The two adjacent amino groups can act as internal nucleophiles or be functionalized further.
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Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to introduce further diversity.
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Cyclization Reactions: The ortho-diamine arrangement is a classic precursor for forming fused five-membered heterocyclic rings. Reaction with reagents like carboxylic acids, phosgene derivatives, or cyanogen bromide can lead to the formation of imidazo[4,5-d]pyridazines.
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Amine Functionalization: The amino groups can undergo standard reactions such as acylation, alkylation, or diazotization, allowing for their conversion into other functional groups or for linking to other molecular fragments.
Caption: Key reaction pathways and potential therapeutic applications.
Role in Medicinal Chemistry
The pyridazine core is a component of numerous biologically active molecules.[14] Derivatives of chloropyridazines have been investigated as promising anticancer agents, acting through mechanisms such as the inhibition of Poly (ADP-ribose) polymerase (PARP-1).[2] The ortho-diamine functionality is particularly useful for constructing rigid, planar fused-ring systems that can effectively interact with biological targets like enzyme active sites and DNA.[4] The strategic combination of the pyridazine core with other pharmacophores through the reactive handles on 5-Chloropyridazine-3,4-diamine is a promising strategy for discovering new lead compounds.[2]
Safety, Handling, and Storage
While specific safety data for 5-Chloropyridazine-3,4-diamine is not available, data from the closely related isomer 5-Amino-3-chloropyridazine (CAS 29049-45-4) should be used as a precautionary guide.
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Hazard Identification:
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Recommended Precautions:
-
Handle only in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Based on the recommendations for the 6-chloro isomer, this compound should be stored in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to ensure stability.
Conclusion
5-Chloropyridazine-3,4-diamine is a strategically important heterocyclic building block with significant untapped potential. Although detailed characterization is not yet widespread, its synthesis is logically achievable through established chemical principles. Its trifunctional nature—a displaceable chlorine atom and a reactive ortho-diamine moiety—makes it an exceptionally versatile precursor for the synthesis of complex fused heterocycles relevant to drug discovery and materials science. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently incorporate this valuable compound into their synthetic programs.
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